

Application Notes: Taplucainium (NOC-110)

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Compound Focus: Taplucainium Chloride

CAS No.: 2489565-37-7

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Taplucainium (formerly NTX-1175) is an investigational drug candidate from Nocion Therapeutics, representing a novel class of charged sodium channel blockers known as "nocions" [1]. Its primary indicated use is for the treatment of **refractory or unexplained chronic cough** [1].

- **Novel Mechanism of Action:** Unlike other investigative cough therapies like P2X3 antagonists that target a single specific pathway, taplucainium's mechanism is broader. It is a charged molecule formulated as a dry powder for inhalation [1]. Once inhaled, it enters target neurons (pulmonary nociceptors) through any open large pore channel, including P2X, TRPV, and TRPA channels [1]. Upon entry, it blocks sodium channels, thereby silencing the pathological cough response at its source [1].
- **Selectivity for Activated Nociceptors:** A key feature of its mechanism is its proposed selectivity for activated or inflamed nociceptors. This selectivity is intended to provide efficacy while minimizing local off-target effects and systemic exposure, potentially leading to a reduced side-effect profile [1].
- **Therapeutic Rationale for Cough and Itch:** The rationale for using a charged sodium channel blocker in both cough and itch conditions lies in the shared neurobiology of these sensations. Both are mediated by small-diameter sensory nerve fibers (C-fibers and A δ -fibers) [2]. Upon activation, these fibers release neuropeptides that can lead to neurogenic inflammation, which is implicated in the development of chronic conditions [2]. Silencing these hyperactive neurons is a logical therapeutic strategy for both domains.

Quantitative Data Summary

The table below summarizes the key quantitative and descriptive data available from the ongoing clinical development of Taplucainium.

Parameter	Details
Developmental Status	Phase 2b (ASPIRE trial) [1]
Molecular Class	Charged sodium channel blocker ("nocion") [1]
Dosage Form	Inhalation Powder [1]
Primary Indication	Refractory or Unexplained Chronic Cough [1]
Clinical Trial Design	Phase 2b, randomized, double-blind, placebo-controlled study [1]
Planned Enrollment	~325 patients [1]
Trial Geography	Over 100 sites across the US, Canada, UK, and Europe [1]
Patient Population	Adults with refractory or unexplained chronic cough [1]

Proposed Experimental Protocols

Given the absence of public, detailed preclinical protocols for Taplucainium, the following are generalized protocol frameworks for key experiments based on its described mechanism and clinical application.

Protocol 1: In Vitro Electrophysiology Assay for Sodium Channel Blockade

- **Objective:** To characterize the potency and use-dependent blockade of sodium channels by Taplucainium in recombinant cell lines.
- **Materials:**
 - HEK293 or CHO cells stably expressing human Nav1.7, Nav1.8, or other relevant sodium channel isoforms.
 - Whole-cell patch-clamp rig.
 - Taplucainium and control compounds (e.g., lidocaine).
- **Methodology:**
 - Maintain cells in standard culture conditions.

- Establish whole-cell configuration. To assess **use-dependence**, hold the cell at a resting potential (e.g., -120 mV) and apply a train of depolarizing pulses (e.g., 10 Hz for 100 pulses).
- Apply Taplucainium cumulatively (e.g., 1 nM - 100 μ M) to the extracellular solution during the pulse train.
- Measure the peak sodium current amplitude before and after drug application at each concentration.
- Analyze the data by plotting the percentage of block against drug concentration to generate an IC50 value. Note the increase in block with successive pulses as evidence of use-dependence.

Protocol 2: In Vivo Efficacy Model of Citric Acid-Induced Cough

- **Objective:** To evaluate the antitussive efficacy of inhaled Taplucainium in a conscious guinea pig model.
- **Materials:**
 - Male Dunkin-Hartley guinea pigs.
 - Aerosolized citric acid solution (0.2-0.4 M).
 - Plethysmograph chamber for cough recording.
 - Taplucainium inhalation powder and vehicle control.
 - Ultrasonic nebulizer for dosing.
- **Methodology:**
 - Pre-screen animals for cough response to citric acid.
 - Randomize responders into treatment groups (Vehicle, Taplucainium low/high dose, positive control).
 - Administer the treatment via inhalation to conscious, restrained animals using the nebulizer.
 - At a predetermined time post-dosing (e.g., 30, 60, 120 minutes), place the animal in the plethysmograph chamber and expose it to an aerosol of citric acid for a set period (e.g., 10 minutes).
 - Record the number of coughs, identified by characteristic airflow and sound signatures.
 - Statistically compare the mean number of coughs between treatment groups to determine efficacy and duration of action.

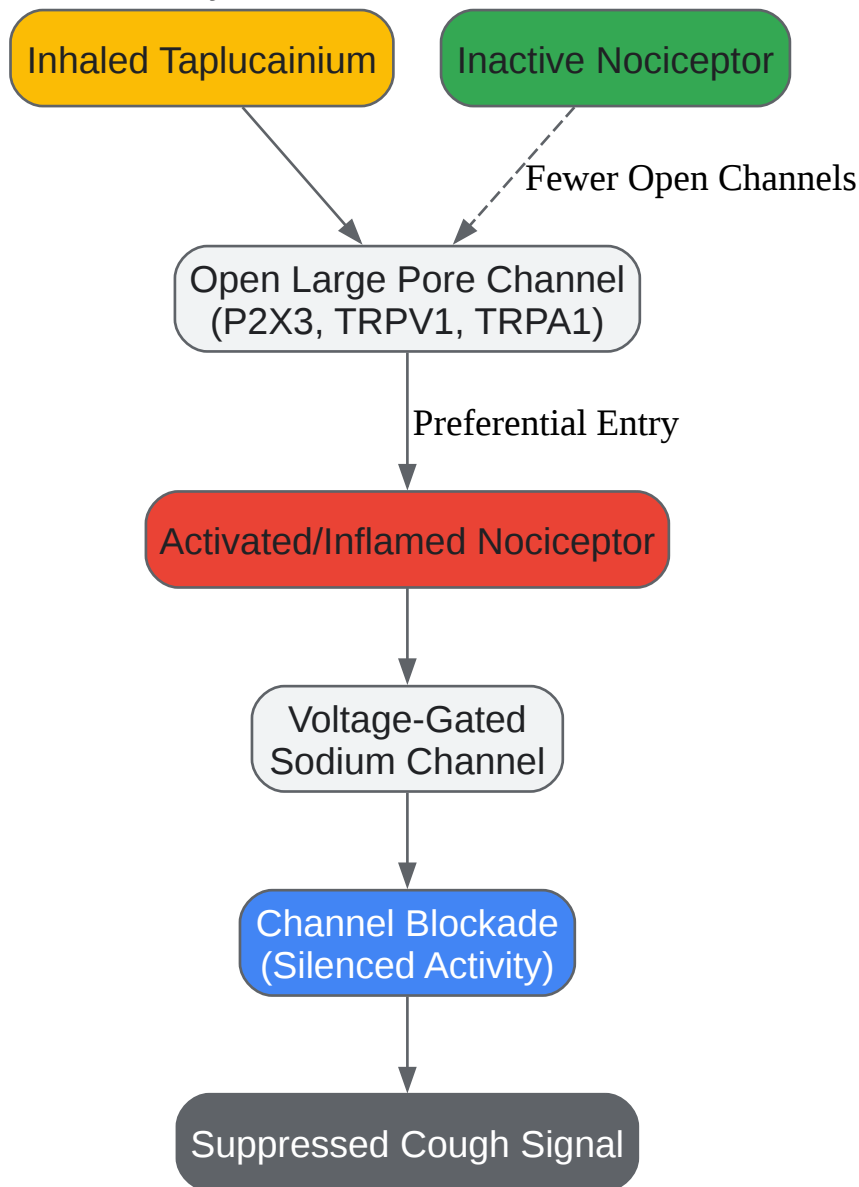
Signaling Pathway & Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of Taplucainium and a generalized experimental workflow.

Diagram 1: Taplucainium's Proposed Mechanism of Action

This diagram visualizes how Taplucainium is described to selectively silence activated nociceptors involved in the cough reflex [1].

Taplucainium selectively blocks sodium channels in activated nociceptors

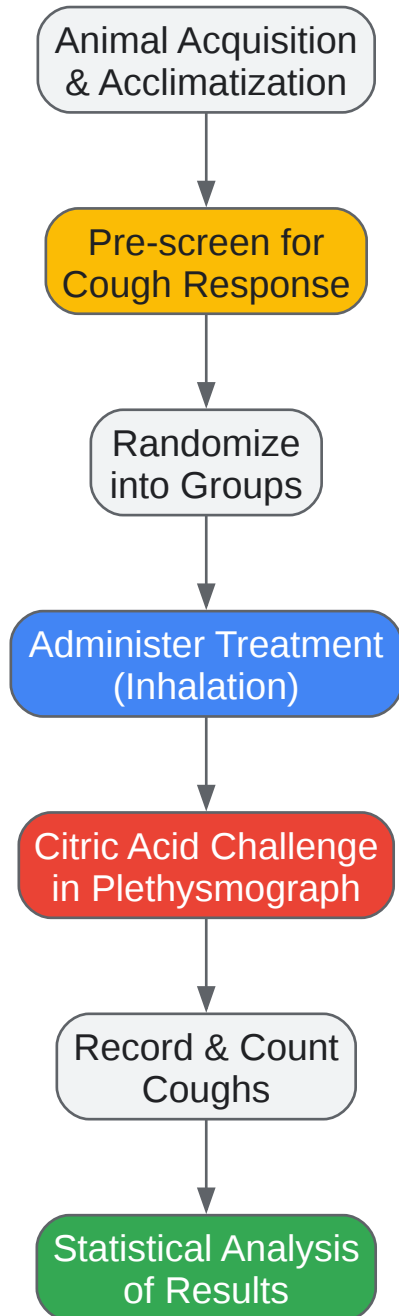


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Diagram 2: Generalized In Vivo Cough Study Workflow

This flowchart outlines the key steps in a standard protocol for evaluating an antitussive agent in an animal model, as described in the proposed protocols section.

General in vivo cough efficacy study workflow



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Key Considerations for Researchers

For scientists in drug development, the following points are worth noting:

- **Differentiating Mechanism:** The broad mechanism of action via multiple large-pore channels could be a key differentiator from other targeted therapies, potentially leading to efficacy in a wider patient population or in various cough etiologies [1]. This hypothesis, however, requires validation in clinical trials.
- **Clinical Trial Landscape:** The ongoing Phase 2b ASPIRE trial (NCT number not provided in search results, but likely registered on ClinicalTrials.gov) is the primary source for future efficacy and safety data. Monitoring its results will be critical for assessing the drug's potential [1].
- **Expansion into Other Indications:** The foundational science indicates that the "nocion" platform targets activated nociceptors involved in multiple neurogenic conditions. While the current focus is on chronic cough, the company's research also mentions potential applications in **itch and pain**, suggesting that positive data in cough could signal future expansion into these related therapeutic areas [1].

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1. Taplucanium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
2. and Itch – Similar Role of Sensory Nerves in Their... Cough [pmc.ncbi.nlm.nih.gov]

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